molecular formula C8H6N2O4S B1340222 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 3456-82-4

2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No. B1340222
CAS RN: 3456-82-4
M. Wt: 226.21 g/mol
InChI Key: KHHJNWWJDYSSRK-UHFFFAOYSA-N
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Description

2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide is a chemical compound with the CAS Number: 3456-82-4 . It has a molecular weight of 226.21 . The IUPAC name for this compound is 2,3-dioxo-5-indolinesulfonamide .


Molecular Structure Analysis

The InChI code for 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide is 1S/C8H6N2O4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H, (H2,9,13,14) (H,10,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted density of 1.657±0.06 g/cm3 . The predicted pKa value is 8.67±0.20 .

Scientific Research Applications

Cytotoxic Agents

The compound has been used in the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, which have been studied as cytotoxic agents . These derivatives have shown promising results in their cytotoxic activity by XTT assay on the breast cancer cell line MCF-7 .

Anticancer Research

The compound has been used in anticancer research. Specifically, the 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide derivative was found to be the most active compound in the series and demonstrated higher selectivity toward the MCF-7 cell line . The IC50 values were 1.96 and 1.90 μM for the test compound and vinblastin (a reference drug), respectively .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on these derivatives. The outcomes indicated that electron-withdrawing substitutions at the para position of the phenyl ring and 5, 7 positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity .

Drug Development

The compound has potential for further development as a drug. The 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide derivative is particularly promising, as it could kill cancer cells 19-20 times more effectively than non-cancer cells . This property may enable the effective control of tumors with low side effects .

Biological Activities

The isatin molecule (1H-indole-2,3-dione), which is a part of the compound, is a versatile moiety that displays diverse biological activities, including anticancer activity .

Synthesis of Derivatives

The compound has been used in the synthesis of a variety of substituted derivatives. The susceptibility of isatin to attack by nucleophiles at C3 has resulted in the generation of a large number of 3-substituted isatins .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2,3-dioxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H2,9,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHJNWWJDYSSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478451
Record name 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3456-82-4
Record name 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these compounds interact with their biological targets to exert neuroprotective effects?

A: The research paper "Design, synthesis, biological evaluation and docking studies of sulfonyl isatin derivatives as monoamine oxidase and caspase-3 inhibitors" [] investigates a series of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide derivatives designed to inhibit monoamine oxidase (MAO) and caspase-3.

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